molecular formula C15H8ClF3N2 B2940067 4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine CAS No. 56141-77-6

4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine

Cat. No.: B2940067
CAS No.: 56141-77-6
M. Wt: 308.69
InChI Key: WMJFUPAUKBDRAS-UHFFFAOYSA-N
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Description

4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine is a small molecule building block of significant interest in medicinal chemistry and anticancer research. The phthalazine core is a recognized pharmacophore in drug discovery, notably for designing potent enzyme inhibitors . This specific compound, featuring a chloro group and a 3-(trifluoromethyl)phenyl substitution, is a versatile synthetic intermediate for preparing more complex, biologically active molecules. Its structure is analogous to other documented phthalazine derivatives that have demonstrated potent cytotoxicity and serve as vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors . VEGFR2 is a primary target in antiangiogenic cancer therapy, and inhibitors can suppress tumor growth by blocking the formation of new blood vessels . Researchers utilize this chloro-substituted phthalazine to develop novel compounds for screening against various cancer cell lines, such as HCT-116 colon carcinoma, where related derivatives have shown promising activity by inducing apoptosis and arresting the cell cycle . The presence of the chlorine atom and the trifluoromethyl group is strategically important; chlorine-containing compounds are prevalent in pharmaceuticals and can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity . This product is intended for laboratory research purposes by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-chloro-4-[3-(trifluoromethyl)phenyl]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2/c16-14-12-7-2-1-6-11(12)13(20-21-14)9-4-3-5-10(8-9)15(17,18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJFUPAUKBDRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine typically involves the reaction of 4-chlorophthalazine with 3-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of phthalazine derivatives with oxidized functional groups.

    Reduction: Formation of reduced phthalazine derivatives.

    Substitution: Formation of substituted phthalazine derivatives with various functional groups.

Scientific Research Applications

4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where improved cell permeability is desired.

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional attributes of 4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine with related compounds:

Compound Name Molecular Formula Substituents Key Functional Groups Pharmacological Activity (IC₅₀ or Equivalent)
This compound C₁₅H₉ClF₃N₂ 4-Cl, 1-(3-CF₃-C₆H₄) Chlorine, Trifluoromethyl Not reported in evidence
N-(4-Chlorophenyl)-4-(3-substituted phenylamino)methylphthalazin-1-amine C₂₁H₁₆ClN₃ 4-Cl, N-linked aniline derivatives Chlorophenyl, Amine Anticancer (HepG2 cells, IC₅₀ ~200–300 µg/mL)
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one C₂₂H₁₃ClN₄O₂ 3-Cl-C₆H₄-oxadiazole, 2-phenyl Oxadiazole, Chlorophenyl Not reported
(±)-1-(2H)-Phthalazinone,4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)- C₂₂H₂₄ClN₃O·HCl 4-Cl-C₆H₄-CH₂, Azepine ring Chlorophenylmethyl, Azepine Antimicrobial (specific targets not detailed)

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to simpler chlorophenyl derivatives .
  • Bioactivity : Compounds with chlorophenyl and heterocyclic substituents (e.g., oxadiazole in ) show moderate antitumor activity, suggesting that the trifluoromethyl group in the target compound may amplify such effects through improved receptor binding .

Pharmacological Performance

  • Antitumor Activity : Phthalazine derivatives with isoindole-1,3-dione moieties (e.g., compound 11 in ) exhibit IC₅₀ values of ~217 µg/mL against HepG2 cells. The trifluoromethyl group in the target compound may enhance cytotoxicity by increasing membrane permeability .
  • Structural Flexibility : Derivatives with flexible side chains (e.g., azepine rings in ) show broader antimicrobial activity, whereas rigid systems (e.g., oxadiazole in ) favor targeted kinase inhibition .

Computational Insights

The trifluoromethyl group likely improves binding to hydrophobic pockets in enzymes like topoisomerase II, a common target for anticancer phthalazines .

Biological Activity

4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and other therapeutic properties, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a phthalazine core substituted with a chlorine atom and a trifluoromethyl group, which significantly influences its biological activity. The trifluoromethyl group enhances lipophilicity, improving cell membrane penetration, which is critical for drug design.

Antimicrobial Activity

Research indicates that derivatives of phthalazine, including this compound, exhibit notable antimicrobial properties.

Antibacterial Activity

A study reported that certain phthalazine derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated inhibition zones exceeding those of standard antibiotics like gentamicin against Salmonella sp. . The specific activity of this compound was not detailed in the literature but is expected to follow similar trends due to its structural characteristics.

Minimum Inhibitory Concentrations (MICs)

The MIC values for related phthalazine derivatives were found to range from 0.08 to 5.05 µM against mycobacterial species, indicating strong potential for treating infections caused by resistant strains .

Anticancer Activity

The anticancer properties of phthalazine derivatives have been extensively studied, with several compounds showing significant cytotoxicity against various cancer cell lines.

The mechanism involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For example, one study highlighted that a derivative exhibited potent cytotoxicity against HCT-116 cells by acting as a VEGFR2 inhibitor, leading to apoptosis in cancer cells .

Case Studies

  • Study on HCT-116 Cells : A derivative showed a binding energy of −10.66 kcal/mol towards VEGFR2 and induced apoptosis by arresting cell proliferation at the S-phase .
  • Comparative Analysis : In vitro studies indicated that several derivatives had higher cytotoxicity than standard chemotherapeutics like cisplatin .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Biological ActivityTarget Organisms/CellsObservations
AntimicrobialSalmonella sp., E. coliInhibition zones exceeding gentamicin; MICs ranging from 0.08 to 5.05 µM
AnticancerHCT-116 (colon cancer)Induced apoptosis; acted as VEGFR2 inhibitor
Enzyme InhibitionMycobacterium tuberculosisInhibition with MICs ranging from 3.78 to 23.2 µM

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Key steps include:
  • Substrate Preparation : Use 3-(trifluoromethyl)phenylboronic acid for Suzuki-Miyaura coupling with chlorinated phthalazine precursors.
  • Catalyst Optimization : Screen Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts in polar aprotic solvents (e.g., DMF, THF) at 80–100°C .
  • Purification : Employ column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Yield Improvement : Adjust stoichiometry (1.2–1.5 equivalents of boronic acid) and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., trifluoromethyl proton splitting) .
  • X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry; prepare single crystals via slow evaporation from dichloromethane/hexane mixtures .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across different studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from conflicting studies. For example, discrepancies in receptor binding may arise from variations in ATP concentrations (1–10 mM) .
  • Dose-Response Curves : Replicate experiments with standardized protocols (e.g., 72-hour incubation for cytotoxicity assays).
  • Structural Analogues : Test derivatives (e.g., replacing the trifluoromethyl group with -CF₂H) to isolate pharmacophore contributions .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, VEGFR2). Parameterize force fields for halogen bonds (e.g., C–Cl···O interactions) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the phthalazine core .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptor counts from PubChem datasets .

Q. How should researchers design experiments to assess the compound’s stability under various conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Acidic/Base Conditions : Incubate in 0.1 M HCl/NaOH (25°C, 24 hours) and monitor via HPLC-PDA for degradation products (e.g., hydrolysis of the phthalazine ring) .
  • Oxidative Stress : Expose to 3% H₂O₂ and analyze by LC-MS for sulfoxide or quinone derivatives.
  • Thermal Stability : Use TGA/DSC to determine decomposition thresholds (e.g., >200°C) .

Data Contradiction Analysis

Q. How can discrepancies in reported solubility profiles be addressed?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO (common solvent for biological assays) versus PEG-400 (for in vivo studies). Note that solubility in DMSO >50 mg/mL may precipitate in aqueous buffers .
  • pH-Dependent Studies : Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to identify ionization effects .

Tables for Methodological Reference

Technique Key Parameters Application Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, DMF, 80°C, 12hSynthesis of aryl-phthalazine derivatives
X-Ray CrystallographyMo-Kα radiation, 100KConfirm crystal structure and bond angles
Molecular Dynamics SimulationGROMACS, 100-ns trajectory, TIP3P waterAssess target binding stability

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